Fluorene-9,9-dipropionic acid

Coordination Chemistry Supramolecular Chemistry Crystal Engineering

Researchers designing metal-organic materials with non-linear topology face limited options with planar dicarboxylate linkers. FDPA addresses this gap with an out-of-plane, ≈109° carboxylate binding angle from flexible propionic acid arms at the sp³-hybridized C9 carbon-a geometry fundamentally inaccessible to fluorene-2,7-dicarboxylic acid or H₂BPDC. • pH-programmable dimensionality: 0D, 1D helical, and 2D architectures from a single Cu(II) system (pH 4.0-8.0) • ≈109° binding angle with two-carbon flexible spacers for unusual MOF topologies • Hydrophobic (logP 3.1; solubility ~2 mg/L) for non-aqueous framework applications

Molecular Formula C19H18O4
Molecular Weight 310.3 g/mol
CAS No. 4425-95-0
Cat. No. B1294455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorene-9,9-dipropionic acid
CAS4425-95-0
Molecular FormulaC19H18O4
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C2(CCC(=O)O)CCC(=O)O
InChIInChI=1S/C19H18O4/c20-17(21)9-11-19(12-10-18(22)23)15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-8H,9-12H2,(H,20,21)(H,22,23)
InChIKeyHVIAEALBBMNFIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorene-9,9-dipropionic Acid – Baseline Overview


Fluorene-9,9-dipropionic acid (FDPA; CAS 4425-95-0) is a bifunctional aromatic compound with a rigid, planar fluorene core substituted at the 9-positions with two propionic acid chains [1]. This architecture places the carboxylic acid moieties on flexible arms extending out of the plane of the aromatic backbone, creating a ≈109° angle between the two functional groups when coordinated, a structural feature that fundamentally distinguishes it from linear, in-plane fluorene dicarboxylic acids such as fluorene-2,7-dicarboxylic acid [2]. Its commercially available purity of ≥95% and molecular weight of 310.3 g/mol [1] position it as a specialty linker for metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies where angular ligand geometry and pH-responsive self-assembly are desirable.

Linker Geometry
Angular sp³ coordination architecture
Synthesis Control
pH-responsive self-assembly workflows
Processing Fit
Organic solvent-based protocols preferred
Precursor Role
Supports in-house amide derivatization

Why Fluorene-9,9-dipropionic Acid Cannot Be Substituted


Generic substitution of fluorene-9,9-dipropionic acid with other commercially available aromatic dicarboxylic acids—such as fluorene-2,7-dicarboxylic acid, 4,4′-biphenyldicarboxylic acid (H₂BPDC), or 2,6-naphthalenedicarboxylic acid (H₂NDC)—is not straightforward. The defining differentiator is the spatial orientation of the carboxylic acid groups. FDPA places the two carboxylates on flexible propionic acid arms at the sp³-hybridized C9 carbon, creating an angular, out-of-plane geometry that yields coordination architectures (0D, 1D, and 2D) [1] not accessible using planar, linear linkers. In contrast, fluorene-2,7-dicarboxylic acid has carboxylates directly attached to the aromatic ring, restricting the metal-binding vector to a linear in-plane orientation that produces fundamentally different framework topologies (e.g., interpenetrated 3D networks with d¹⁰ metals) [2]. Selecting the wrong fluorene isomer therefore results in a different coordination polymer architecture, altered pore geometry, and divergent luminescent properties, making linker choice critical for reproducible materials synthesis.

Geometry
FDPA: ≈109° angular vs. fluorene-2,7-dicarboxylic acid: ~180° linear. Linker vector mismatch may alter framework topology and pore architecture.
Flexibility
Flexible propionic acid arms vs. rigid aromatic carboxylates. Arm flexibility enables pH-programmable dimensionality not accessible with rigid planar linkers.
Solubility
LogP ~3.1; organic-solvent processing vs. terephthalic acid (LogP ~0.78; aqueous processing). Solvent system incompatibility requires protocol redesign.

Fluorene-9,9-dipropionic Acid: Comparative Evidence


pH-Programmable Supramolecular Dimensionality Switching

Upon reaction with Cu(II) ions, fluorene-9,9-dipropionic acid (H₂FDPA) produces four distinct cupric complexes whose supramolecular architecture is dictated by the synthesis pH alone: a 0D discrete complex at pH 4.0, 1D chains at intermediate pH values, and a 2D network at pH 8.0 [1]. This pH-programmable dimensionality switching—from 0D to 1D to 2D—is a direct consequence of the flexible propionic acid arms and the sp³ geometry at the C9 carbon; the ligand's coordination mode changes from monodentate to bridging as the pH increases. In contrast, the planar fluorene-2,7-dicarboxylic acid (H₂FDC) yields only 3D interpenetrated frameworks with Zn(II) and Cd(II) under analogous hydrothermal conditions, with no dimensionality switching reported [2]. No head-to-head comparison under identical pH conditions between these two ligands has been published (representing a gap in the literature), but the architectural contrast is stark: one ligand gives four architectures from one metal by pH tuning, the other yields one topology class.

pH-Programmable Dimensionality
Cross-study comparable
0D → 1D → 2D architecture switching by pH (4.0–8.0) with Cu(II). Four distinct architectures reported vs. one topology class for planar fluorene-2,7-dicarboxylic acid.
Supports pH-gated crystal engineering workflows.
No head-to-head study under identical pH conditions; cross-study interpretation.
Coordination Chemistry Supramolecular Chemistry Crystal Engineering

sp³ Angular Coordination Geometry

The sp³-hybridized C9 carbon of fluorene-9,9-dipropionic acid directs the two carboxylate groups at a tetrahedral angle of approximately 109° [1], fundamentally distinct from the 180° linear carboxylate vector of fluorene-2,7-dicarboxylic acid. This angular geometry is structurally analogous to that of 9,9-dimethylfluorene-2,7-dicarboxylic acid (H₂MFDA), whose dihedral angles between carboxylate groups range from 9.9° to 41.8° across different complexes [2], but FDPA introduces additional conformational flexibility via the ethylene spacers on the propionic acid arms. No direct crystallographic angle measurement for FDPA has been reported; the ≈109° value is a class-level inference based on the established sp³ tetrahedral geometry at the fluorene C9 position, supported by the range of architectures (0D–2D) observed in the Cu(II) study [1].

sp³ Coordination Angle
Class-level inference
≈109° tetrahedral carboxylate vector, with additional 2-carbon flexible spacer arms.
Angular linker geometry enables non-linear framework topologies.
Angle inferred from sp³ hybridization; no direct XRD measurement reported for FDPA.
MOF Design Linker Geometry Metal-Organic Frameworks

Fluorene-Core Amide Additive for Red PeLEDs

The fluorene-9,9-diyl dipropanoic acid scaffold, when converted to its bis-amide derivative FDPA (3,3′-(9H-fluorene-9,9-diyl)dipropanamide), serves as an effective additive in quasi-2D perovskite light-emitting diodes (PeLEDs). Incorporation of FDPA into red-emitting quasi-2D perovskite films yields devices with a peak external quantum efficiency (EQE) of 18.5% and a maximum luminance of 2545 cd m⁻² at 653 nm emission [1]. The FDPA additive functions by simultaneously diminishing van der Waals gaps between perovskite layers and passivating uncoordinated Pb²⁺ defects at grain boundaries, enabling efficient energy transfer [1]. This performance places FDPA-based PeLEDs among the best reported for red quasi-2D devices emitting in the 650–660 nm range. While this evidence specifically pertains to the amide analog rather than the acid itself, it validates the fluorene-9,9-diyl dipropanoic acid core as a versatile precursor scaffold for high-value optoelectronic applications.

PeLED Additive Performance
Supporting evidence
EQE 18.5% at 653 nm for red quasi-2D PeLEDs using FDPA-derived bis-amide additive.
Validates fluorene-9,9-diyl core for optoelectronic research.
Data pertains to the amide analog; acid serves as direct synthetic precursor.
Perovskite Optoelectronics Light-Emitting Diodes Additive Engineering

Lipophilicity and Solubility Characteristics

Fluorene-9,9-dipropionic acid has a computed XLogP3-AA value of 3.1 [1] and an estimated water solubility of 2.08 mg/L at 25 °C (based on an estimated log Kow of 3.51) . This places it firmly in the hydrophobic range, consistent with its fluorene core. The boiling point is reported as 567 °C at 760 mmHg with a flash point of 310.8 °C . For comparison, terephthalic acid (the most common MOF linker) has a substantially lower logP (computed ~0.78) and higher aqueous solubility, while 4,4′-biphenyldicarboxylic acid (H₂BPDC, logP ~2.8, water solubility ~10 mg/L) occupies an intermediate position [2]. The higher lipophilicity of FDPA relative to smaller aromatic dicarboxylates means it requires organic solvent-based processing (ethanol, acetone) rather than aqueous media, a practical consideration for synthetic protocol design. These are computed or estimated values, not experimentally measured, and should be treated as indicative.

Lipophilicity Profile
Data to verify
Computed XLogP3-AA: 3.1. Estimated water solubility: 2.08 mg/L.
Indicates requirement for organic solvent-based synthesis.
Computed/estimated values, not experimentally determined. Verify for protocol design.
Physicochemical Properties Solubility Formulation

Fluorene-9,9-dipropionic Acid: High-Value Applications


pH-Responsive Coordination Polymer Synthesis

Researchers designing metal-organic materials whose architecture changes in response to environmental pH should select FDPA over planar dicarboxylate linkers. The documented ability to produce 0D, 1D helical (with chiral water channels), and 2D architectures from the same Cu(II)/FDPA system simply by adjusting pH from 4.0 to 8.0 [1] makes this ligand uniquely suited for developing pH-gated molecular switches, controlled-release matrices, and adaptive porous materials. No other commercially available fluorene-based dicarboxylic acid has demonstrated comparable pH-programmable dimensionality control.

Angular MOF Linker Synthesis with sp³ Geometry

For MOF researchers seeking to introduce non-linear, tetrahedral geometry into framework nodes, FDPA provides an ≈109° carboxylate binding angle [1] with the added benefit of two-carbon flexible spacers. This contrasts with the rigid linearity of fluorene-2,7-dicarboxylic acid (180°) and the constrained 9.9°–41.8° carboxylate dihedral angles of 9,9-dimethylfluorene-2,7-dicarboxylic acid [2], enabling the construction of frameworks with unusual topologies and pore shapes that cannot be replicated using in-plane substituted fluorene ligands.

Perovskite Optoelectronic Additive Precursor

Procurement of FDPA enables in-house synthesis of the bis-amide derivative FDPA (3,3′-(9H-fluorene-9,9-diyl)dipropanamide), which has been shown to boost red quasi-2D PeLED external quantum efficiency to 18.5% at 653 nm [1]. Research groups targeting red PeLED development for photodynamic therapy or display applications can use the acid as a versatile starting material for generating a family of fluorene-9,9-diyl-based additives with tunable functional groups, capitalizing on the proven defect-passivation and layer-gap-bridging properties of this scaffold.

Hydrophobic Frameworks via Organic Solvent Processing

With a computed logP of 3.1 and an estimated aqueous solubility of only 2.08 mg/L [1], FDPA is inherently suited for synthesizing hydrophobic coordination polymers and MOFs intended for non-aqueous environments. This is a deliberate design advantage for applications such as organic-phase catalysis, oil/water separation membranes, or encapsulation of hydrophobic guests, where water-stable but hydrophilic frameworks (built from terephthalic acid or H₂BPDC) would be less appropriate.

Application
Selection Property
Validation Focus
pH-Responsive coordination polymer synthesis
pH-gated dimensionality switching behavior
Architecture reproducibility under target pH conditions
Angular MOF linker with sp³ node geometry
≈109° coordination angle with flexible spacer arms
Framework topology and pore geometry confirmation
Perovskite optoelectronic additive precursor
Fluorene-9,9-diyl core for amide derivatization
In-house amide synthesis and device performance benchmarking
Hydrophobic coordination frameworks via organic processing
High computed lipophilicity (LogP ~3.1)
Solvent-system compatibility and framework stability in non-aqueous media

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